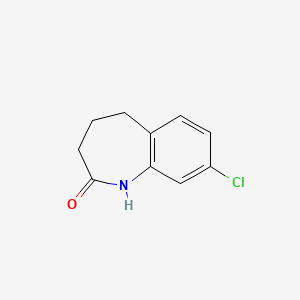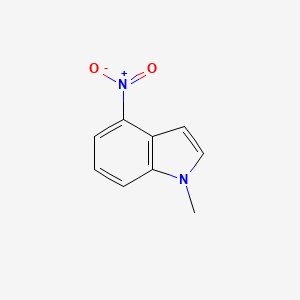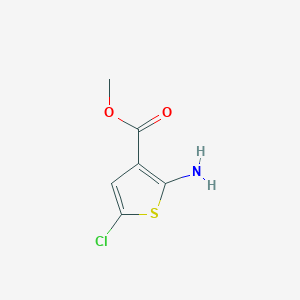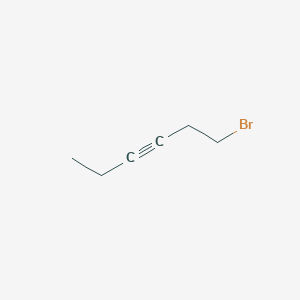
1-Bromo-3-hexyne
Vue d'ensemble
Description
1-Bromo-3-hexyne is an organic compound with the molecular formula C6H9Br It is a derivative of hexyne, where a bromine atom is attached to the first carbon of the hexyne chain
Applications De Recherche Scientifique
1-Bromo-3-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine atom and triple bond.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
1-Bromo-3-hexyne is a type of organic compound known as an alkyne, which contains a carbon-carbon triple bond . The primary targets of this compound are the carbon atoms in other organic compounds, particularly those in the terminal position .
Mode of Action
This compound interacts with its targets through a series of chemical reactions. The bromine atom in this compound can be replaced by other groups in a nucleophilic substitution reaction . This allows the compound to form new bonds and create a variety of different organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound can vary depending on the specific reaction conditions and the other compounds present. One common pathway involves the deprotonation of terminal alkynes, such as this compound, by strong bases . This results in the formation of alkynide anions, which are good nucleophiles and can participate in further reactions .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it undergoes. In general, the compound can participate in a variety of chemical reactions, leading to the formation of new organic compounds . These new compounds could have a wide range of potential effects, depending on their specific structures and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-3-hexyne can be synthesized through several methods. One common approach involves the bromination of 3-hexyne. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-3-hexyne undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-), leading to the formation of 3-hexyne-1-ol.
Addition Reactions: The triple bond in this compound can participate in addition reactions with hydrogen halides (HX) or other electrophiles, resulting in the formation of dihaloalkanes.
Reduction Reactions: The compound can be reduced to form 1-bromohexane using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) or hydrogen chloride (HCl) in the presence of a catalyst.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Major Products:
Substitution: 3-Hexyne-1-ol.
Addition: 1,1-Dibromohexane or 1,1-Dichlorohexane.
Reduction: 1-Bromohexane.
Comparaison Avec Des Composés Similaires
1-Bromo-2-hexyne: Similar structure but with the bromine atom on the second carbon.
1-Bromo-1-hexyne: Bromine atom attached to the first carbon but with different reactivity due to the position of the triple bond.
3-Bromo-1-hexyne: Bromine atom on the third carbon, leading to different chemical properties and reactivity.
Uniqueness: 1-Bromo-3-hexyne is unique due to its specific positioning of the bromine atom and the triple bond, which imparts distinct reactivity and chemical behavior. This makes it valuable in targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
1-bromohex-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Br/c1-2-3-4-5-6-7/h2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGCOHIRORSGRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449135 | |
| Record name | 1-BROMO-3-HEXYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35545-23-4 | |
| Record name | 1-BROMO-3-HEXYNE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


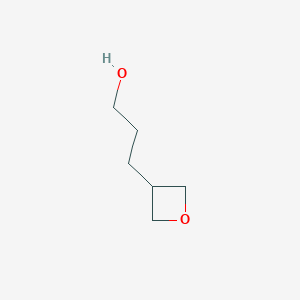
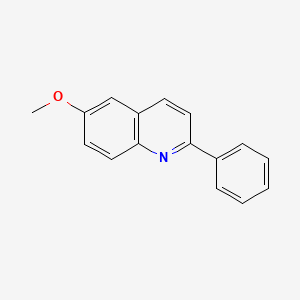
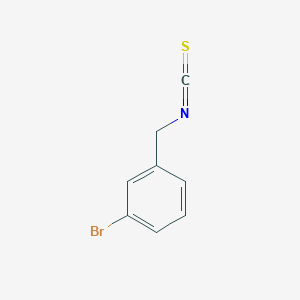
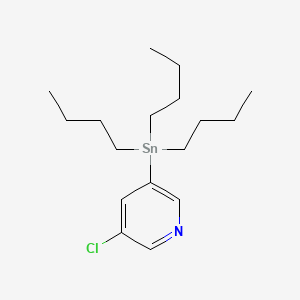
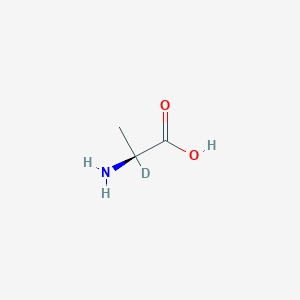
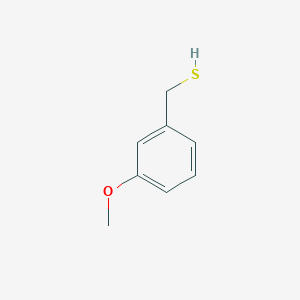
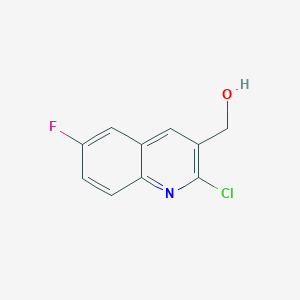
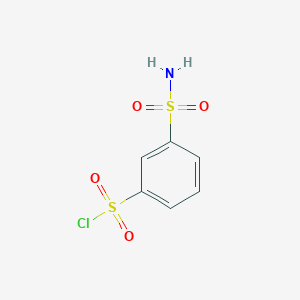
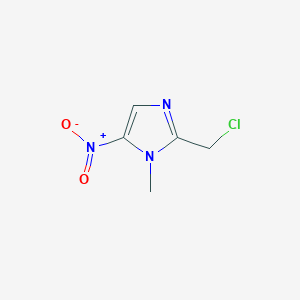
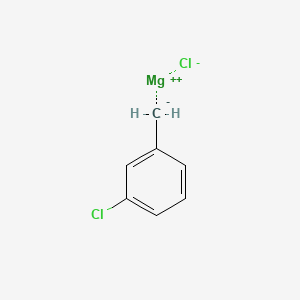
![4-Bromo-7-methoxybenzo[b]thiophene](/img/structure/B1600639.png)
